Validated Synthetic Intermediate in GSK188909 BACE1 Inhibitor Development Program
Methyl 4-nitro-1H-indazole-6-carboxylate has been explicitly identified as a synthetic intermediate in the development of GSK188909, a BACE1 inhibitor program with a focus on improving pharmacokinetic properties [1]. Unlike generic indazole building blocks, this specific compound possesses the 4-nitro-6-carboxylate substitution pattern required to access the core scaffold of the target BACE1 inhibitor series. No direct comparative quantitative data between this compound and a closely related analog within the same study is available; the compound is documented as a key intermediate rather than a final bioactive entity. The differentiation value lies in its documented use in a specific, named pharmaceutical development program.
| Evidence Dimension | Synthetic utility / documented application |
|---|---|
| Target Compound Data | Identified as intermediate for GSK188909 BACE1 inhibitor program [1] |
| Comparator Or Baseline | Unsubstituted or differently substituted indazole analogs (no documented use in GSK188909 synthesis) |
| Quantified Difference | Qualitative differentiation only; no numerical data available |
| Conditions | Not applicable (documentation of synthetic intermediate status) |
Why This Matters
Validates that the specific substitution pattern is required for accessing pharmacologically relevant chemical space in a named drug discovery program, thereby justifying procurement of this exact CAS number over simpler indazole analogs.
- [1] Charrier, N., et al. Bioorganic & Medicinal Chemistry Letters, 2009. BACE1 inhibitor pharmacokinetics GSK188909. Recommanded Product: Methyl 4-nitro-1H-indazole-6-carboxylate. View Source
